N-[(1r)-1-{[(1s,2s)-1-Benzyl-3-{(2r,4s)-2-(Tert-Butylcarbamoyl)-4-[(Pyridin-3-Ylmethyl)sulfanyl]piperidin-1-Yl}-2-Hydroxypropyl]carbamoyl}-2-Methylpropyl]quinoline-2-Carboxamide
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Overview
Description
BILA 1906 BS is a substrate analog protease inhibitor.
Scientific Research Applications
Reductive Cleavage in Carboxamides
Ragnarsson et al. (2001) explored aromatic carboxamides, including those derived from quinoline, for facilitated reduction. Their study on tert-butyl acylcarbamates showed regiospecific cleavage of C(O)-N bonds under mild conditions, leading to nearly quantitative yields of Boc-protected (benzyl)amine. This highlights the potential for utilizing specific carboxamides, including quinoline derivatives, in organic synthesis and chemical transformations (Ragnarsson et al., 2001).
Synthesis of Heterocyclic Carboxamides as Antipsychotic Agents
Norman et al. (1996) synthesized and evaluated heterocyclic carboxamides, including quinoline derivatives, as potential antipsychotic agents. Their study provided insights into the pharmacological potential of quinoline carboxamides in treating psychiatric disorders (Norman et al., 1996).
Development of Renin Inhibitors
Tokuhara et al. (2018) investigated benzimidazole derivatives, including quinoline-2-carboxamide analogs, as potent and orally bioavailable renin inhibitors. This research contributes to the development of new therapeutic agents targeting renin, an enzyme involved in blood pressure regulation (Tokuhara et al., 2018).
Synthesis of Quinoline-2-Carboxamides for Imaging
Matarrese et al. (2001) focused on the synthesis of N-[11C]methylated quinoline-2-carboxamide derivatives for imaging peripheral benzodiazepine receptors using positron emission tomography (PET). This showcases the application of quinoline-2-carboxamides in neuroimaging and diagnostic medicine (Matarrese et al., 2001).
properties
CAS RN |
154612-31-4 |
---|---|
Product Name |
N-[(1r)-1-{[(1s,2s)-1-Benzyl-3-{(2r,4s)-2-(Tert-Butylcarbamoyl)-4-[(Pyridin-3-Ylmethyl)sulfanyl]piperidin-1-Yl}-2-Hydroxypropyl]carbamoyl}-2-Methylpropyl]quinoline-2-Carboxamide |
Molecular Formula |
C41H52N6O4S |
Molecular Weight |
725 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S,3R)-4-[(2S,4R)-2-(tert-butylcarbamoyl)-4-(pyridin-3-ylmethylsulfanyl)piperidin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]quinoline-2-carboxamide |
InChI |
InChI=1S/C41H52N6O4S/c1-27(2)37(45-38(49)33-18-17-30-15-9-10-16-32(30)43-33)40(51)44-34(22-28-12-7-6-8-13-28)36(48)25-47-21-19-31(52-26-29-14-11-20-42-24-29)23-35(47)39(50)46-41(3,4)5/h6-18,20,24,27,31,34-37,48H,19,21-23,25-26H2,1-5H3,(H,44,51)(H,45,49)(H,46,50)/t31-,34+,35+,36-,37+/m1/s1 |
InChI Key |
IMPWGYVYFQPDFN-SZNOJMITSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CN2CC[C@H](C[C@H]2C(=O)NC(C)(C)C)SCC3=CN=CC=C3)O)NC(=O)C4=NC5=CC=CC=C5C=C4 |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN2CCC(CC2C(=O)NC(C)(C)C)SCC3=CN=CC=C3)O)NC(=O)C4=NC5=CC=CC=C5C=C4 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN2CCC(CC2C(=O)NC(C)(C)C)SCC3=CN=CC=C3)O)NC(=O)C4=NC5=CC=CC=C5C=C4 |
Appearance |
Solid powder |
Other CAS RN |
154612-31-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BILA 1906 BS; BILA-1906-BS; BILA1906BS |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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